2-Chloro-5-(3,5-difluorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(3,5-difluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and two difluorophenyl groups attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-difluorophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3,5-difluorophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chlorobenzoic acid with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-5-(3,5-difluorophenyl)benzoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-difluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluorophenyl groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An important intermediate in medicinal compounds and pesticides.
2-Chloro-5-(trifluoromethyl)benzoic acid: Used as a building block in organic synthesis and as a surrogate standard in pesticide exposure studies.
3,5-Difluorophenylboronic acid: Involved in various coupling reactions and the synthesis of honokiol analogs.
Uniqueness
2-Chloro-5-(3,5-difluorophenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(3,5-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXUCOWQIMZHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681193 |
Source
|
Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178278-09-5 |
Source
|
Record name | 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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